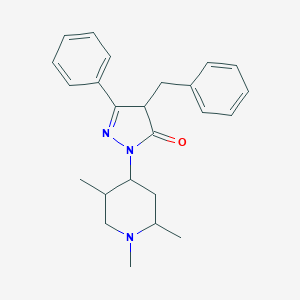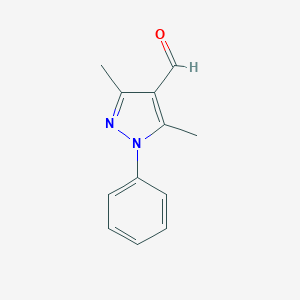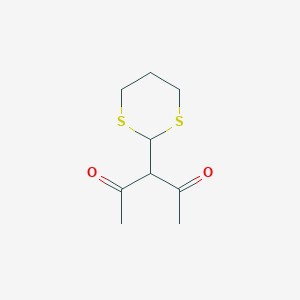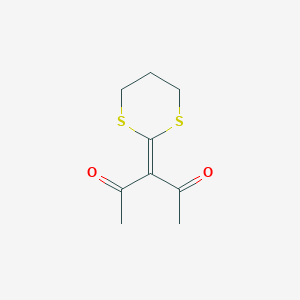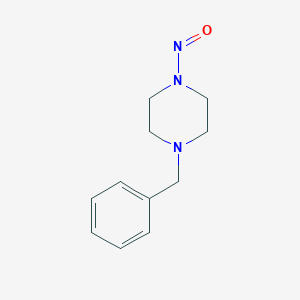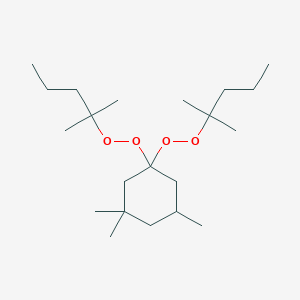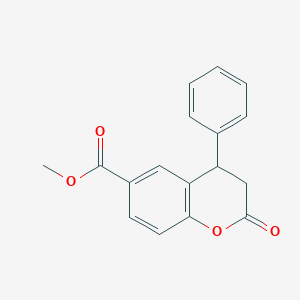
2-氧代-4-苯基-6-色满羧酸甲酯
描述
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, also known as Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-oxo-4-phenyl-6-chromanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-4-phenyl-6-chromanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成与药物化学
2-氧代-4-苯基-6-色满羧酸甲酯: 是有机合成中的宝贵中间体。 它被用于合成各种杂环化合物,这些化合物在许多药物中很常见 . 该化合物的结构允许引入额外的官能团,使其成为构建具有潜在治疗效果的复杂分子的通用构件。
抗菌活性
研究表明,2-氧代-4-苯基-6-色满羧酸甲酯的衍生物具有良好的抗菌活性。 这包括对革兰氏阳性菌(如金黄色葡萄球菌)和革兰氏阴性菌(如大肠杆菌)的有效性 . 这些发现表明它在开发新型抗菌剂方面的潜在应用。
抗癌药物开发
从2-氧代-4-苯基-6-色满羧酸甲酯衍生的化合物的结构多样性使其成为抗癌药物开发的候选者。 它们可用于合成二氢嘧啶酮 (DHPM),这些化合物已被研究用于其药理作用,尤其是在癌症治疗方面 .
酶抑制
一些2-氧代-4-苯基-6-色满羧酸甲酯的衍生物已被鉴定为特定酶的抑制剂。 例如,从该化合物衍生的 DHPM 已被研究用于其抑制驱动蛋白-5 的能力,驱动蛋白-5 是一种参与细胞分裂的蛋白质。 抑制这种酶会导致细胞周期阻滞,并可能作为癌症治疗的策略 .
属性
IUPAC Name |
methyl 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRDCSIUBYJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634780 | |
| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380636-42-0 | |
| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



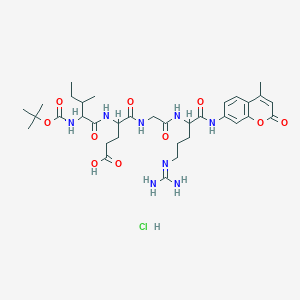
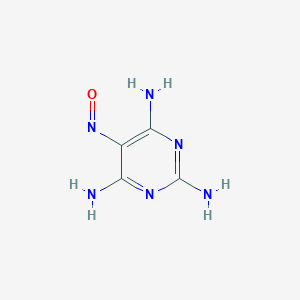


![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)
